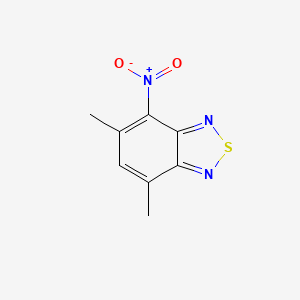
5,7-Dimethyl-4-nitro-2,1,3-benzothiadiazole
描述
5,7-Dimethyl-4-nitro-2,1,3-benzothiadiazole: is a derivative of 2,1,3-benzothiadiazole, a bicyclic molecule composed of a benzene ring fused to a 1,2,5-thiadiazole ring. This compound is known for its strong electron-withdrawing properties, making it a valuable building block in various chemical and industrial applications .
属性
CAS 编号 |
235760-36-8 |
|---|---|
分子式 |
C8H7N3O2S |
分子量 |
209.23 g/mol |
IUPAC 名称 |
5,7-dimethyl-4-nitro-2,1,3-benzothiadiazole |
InChI |
InChI=1S/C8H7N3O2S/c1-4-3-5(2)8(11(12)13)7-6(4)9-14-10-7/h3H,1-2H3 |
InChI 键 |
FDIMQEBEDLZCIQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C2=NSN=C12)[N+](=O)[O-])C |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dimethyl-4-nitro-2,1,3-benzothiadiazole typically involves the nitration of 2,1,3-benzothiadiazole derivatives. . The reaction conditions often involve the use of strong acids like sulfuric acid and nitric acid, and the process is carried out under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity this compound .
化学反应分析
Types of Reactions: 5,7-Dimethyl-4-nitro-2,1,3-benzothiadiazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo electrophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reducing agents like sodium borohydride.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides under acidic or basic conditions.
Major Products:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 5,7-dimethyl-4-amino-2,1,3-benzothiadiazole.
Substitution: Formation of various substituted benzothiadiazole derivatives.
科学研究应用
Chemistry: 5,7-Dimethyl-4-nitro-2,1,3-benzothiadiazole is used as a building block in the synthesis of more complex organic molecules. Its strong electron-withdrawing properties make it valuable in the design of organic semiconductors and conductive polymers .
Biology and Medicine: In biological research, derivatives of 2,1,3-benzothiadiazole have been explored for their potential as fluorescent probes for bioimaging and as therapeutic agents due to their ability to interact with biological macromolecules .
Industry: The compound is used in the production of dyes, pigments, and organic light-emitting diodes (OLEDs). Its luminescent properties are harnessed in the development of advanced materials for electronic applications .
作用机制
The mechanism of action of 5,7-Dimethyl-4-nitro-2,1,3-benzothiadiazole is primarily related to its electron-withdrawing nitro group, which influences the electronic properties of the molecule. This compound can interact with various molecular targets, including enzymes and receptors, by altering their electronic environments. The pathways involved often include electron transfer processes and interactions with nucleophilic sites on biological molecules .
相似化合物的比较
2,1,3-Benzothiadiazole: The parent compound, known for its aromaticity and electron-withdrawing properties.
4,7-Dimethyl-2,1,3-benzothiadiazole: A similar compound with methyl groups at different positions.
4-Nitro-2,1,3-benzothiadiazole: A compound with a nitro group but without the methyl substitutions.
Uniqueness: 5,7-Dimethyl-4-nitro-2,1,3-benzothiadiazole is unique due to the specific positioning of its methyl and nitro groups, which confer distinct electronic properties and reactivity. This makes it particularly useful in applications requiring precise electronic characteristics, such as in the development of organic electronic materials .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


